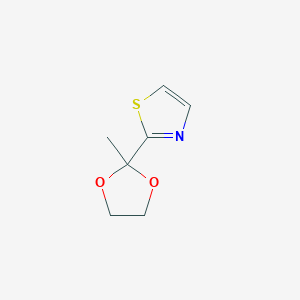
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of compounds derived from thiazole derivatives, including 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole. These derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis.
Case Study: Synthesis and Evaluation
A notable study synthesized a series of pyrazolylpyrazoline derivatives incorporating the thiazole moiety. The synthesized compounds were screened for in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. The results indicated that certain derivatives exhibited significant inhibition percentages, with some achieving MIC values as low as 12.5 μg/mL, demonstrating superior activity compared to standard treatments like isoniazid and rifampicin .
| Compound No. | % Inhibition | MIC (μg/mL) |
|---|---|---|
| 9o | 99 | 12.5 |
| 9k | 98 | 12.5 |
| rifampicin | 98 | 40 |
| isoniazid | 99 | 0.20 |
ALX Receptor Agonism
Another area of interest is the potential role of thiazole derivatives as agonists for the ALX receptor (also known as Lipoxin A4 receptor). Research indicates that these compounds may modulate inflammatory responses by activating this receptor, which plays a crucial role in mediating anti-inflammatory effects and resolving inflammation .
Applications in Inflammatory Diseases
The pharmacological activities of ALX receptor agonists have been evaluated in various disease models, including:
- Dermal inflammation
- Colitis
- Asthma
- Ischemia/reperfusion injury
These findings suggest that compounds like this compound could be beneficial in developing new therapeutic agents for treating inflammatory conditions.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The incorporation of different substituents on the thiazole ring can lead to variations in biological activity. For instance, modifications to include electron-withdrawing or electron-donating groups have been shown to significantly impact the pharmacological properties of these compounds .
Molecular Docking Studies
Molecular docking studies have been employed to predict how well these compounds bind to specific biological targets. For example, docking studies against the mycobacterial enoyl reductase (InhA) have demonstrated favorable binding affinities for certain thiazole derivatives, providing insights into their mechanism of action against tuberculosis .
Propiedades
Número CAS |
24295-06-5 |
|---|---|
Fórmula molecular |
C7H9NO2S |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H9NO2S/c1-7(9-3-4-10-7)6-8-2-5-11-6/h2,5H,3-4H2,1H3 |
Clave InChI |
UJIJNYDUZAUOSL-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)C2=NC=CS2 |
SMILES canónico |
CC1(OCCO1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















